![molecular formula C30H37N3O3 B2851136 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-diethoxybenzamide CAS No. 946316-23-0](/img/structure/B2851136.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-diethoxybenzamide
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Description
Scientific Research Applications
Sigma-2 Receptor Probe Development
A study by Xu et al. (2005) developed and evaluated two benzamide analogues, [3H]RHM-1 and [3H]RHM-2, as ligands for studying sigma-2 receptors in vitro. [3H]RHM-1 exhibited a higher affinity for sigma-2 receptors compared to [3H]RHM-2, making it a useful ligand for sigma-2 receptor studies. This research highlights the potential of benzamide analogues in the development of sigma-2 receptor probes for scientific research, particularly in understanding receptor binding and signaling mechanisms (Xu et al., 2005).
Novel Synthesis Methods
Hikawa et al. (2012) developed a palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols, showcasing a novel method for synthesizing 4-phenylquinazolinones. This protocol demonstrates the application of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-diethoxybenzamide derivatives in the innovative synthesis of heterocyclic compounds, contributing to advancements in medicinal chemistry and drug development (Hikawa et al., 2012).
Hydrolytic Ring Opening Studies
Shemchuk et al. (2010) investigated the hydrolytic opening of the quinazoline ring in 3-furfuryl-4-oxo-3,4-dihydroquinazoline derivatives. This study provides insights into the reactivity and stability of quinazoline derivatives under various conditions, which is crucial for the development of new pharmaceuticals and chemical synthesis processes (Shemchuk et al., 2010).
Cyclization Reactions and Heterocyclic Compound Synthesis
Duckworth et al. (1996) explored the co-cyclization of nitrogen-containing acetylenes with diethyl hepta-1,6-diyne-4,4-dicarboxylate, demonstrating the synthesis of amino- and amido-indanes and other heterocyclic compounds. This research highlights the versatility of benzamide derivatives in cyclization reactions, contributing to the synthesis of complex heterocyclic frameworks with potential applications in drug discovery and organic chemistry (Duckworth et al., 1996).
Topoisomerase I-Targeting Anticancer Agents
Ruchelman et al. (2004) identified novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity, based on the structural framework of isoquinoline derivatives. These findings underscore the therapeutic potential of benzamide and isoquinoline derivatives in the development of new anticancer drugs, particularly those targeting topoisomerase I to inhibit tumor growth and proliferation (Ruchelman et al., 2004).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O3/c1-5-35-28-16-13-24(19-29(28)36-6-2)30(34)31-20-27(23-11-14-26(15-12-23)32(3)4)33-18-17-22-9-7-8-10-25(22)21-33/h7-16,19,27H,5-6,17-18,20-21H2,1-4H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJISXKROZJMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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